molecular formula C19H19BrN2O2 B5203387 N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5203387
M. Wt: 387.3 g/mol
InChI Key: MWJGXHSJJDWPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Bepotastine, is a non-sedating, selective antagonist of the histamine H1 receptor. It is commonly used as an antihistamine agent for the treatment of allergic rhinitis, urticaria, and pruritus.

Mechanism of Action

N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its pharmacological effects by selectively blocking the histamine H1 receptor, which is responsible for mediating the allergic response. By blocking this receptor, N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the release of histamine and other inflammatory mediators, thereby reducing the symptoms of allergic reactions such as itching, swelling, and redness.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a good safety profile and is generally well-tolerated by patients. It has a rapid onset of action and a long duration of effect, making it an effective treatment option for allergic conditions. N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have minimal sedative effects, making it a desirable choice for patients who need to remain alert and active during the day.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its efficacy and safety. N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is also readily available and relatively inexpensive compared to other antihistamine agents. However, one limitation of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is that it has a relatively short half-life, which may require frequent dosing in some experimental settings.

Future Directions

There are several potential future directions for the research and development of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the investigation of its effects on other allergic conditions such as asthma and atopic dermatitis. Another potential direction is the exploration of its potential use as a treatment for anxiety and depression. Additionally, there is a need for further research into the optimal dosing and administration of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide to maximize its therapeutic benefits.

Synthesis Methods

N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized by reacting 4-bromobenzoyl chloride with 4-ethylphenylacetic acid to form an intermediate, which is then reacted with pyrrolidine-2,5-dione to form the final product. The synthesis of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a multistep process that requires careful attention to detail and purification techniques to ensure a high yield and purity of the final product.

Scientific Research Applications

N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its efficacy in the treatment of allergic rhinitis, urticaria, and pruritus. It has also been investigated for its potential use in the treatment of other allergic conditions such as asthma and atopic dermatitis. In addition, N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its effects on the central nervous system, including its potential use as a treatment for anxiety and depression.

properties

IUPAC Name

N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-2-13-3-9-17(10-4-13)22-12-14(11-18(22)23)19(24)21-16-7-5-15(20)6-8-16/h3-10,14H,2,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJGXHSJJDWPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

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